C.I. Acid Blue 104
Description
General Overview and Research Significance of Acid Dyes
Acid dyes are a class of dyes that are typically sodium salts of sulfonic or carboxylic acids. anmolchemicals.com They are characterized by their solubility in water and their application from an acidic dye bath. researchgate.net The primary research significance of acid dyes lies in their extensive use in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon. anmolchemicals.comresearchgate.net This widespread application has prompted significant research into the mechanisms of the acid-dyeing process, the fastness properties of dyed materials, and the environmental impact of dye-containing effluents. nist.govredalyc.org
The interaction between acid dyes and fibers is primarily governed by ionic bonding between the anionic dye molecules and the protonated amino groups of the fibers. researchgate.net Research has explored how factors like pH, temperature, and the presence of electrolytes influence the rate of dye uptake and the levelness of the dyeing. researchgate.netchina-dyestuff.com Furthermore, the molecular structure of acid dyes, which can be based on various chemical classes like azo, anthraquinone (B42736), and triarylmethane, plays a crucial role in determining their color, fastness, and application properties. anmolchemicals.comchina-dyestuff.com
Beyond textiles, acid dyes find applications in medical research for staining biological tissues and in the formulation of inks. anmolchemicals.com Their diverse applications underscore the ongoing need for research to understand their properties, improve their performance, and mitigate any potential environmental concerns.
Historical Trajectory of Research Relevant to C.I. Acid Blue 104
The history of acid dyes dates back to 1868 with the advent of the first triarylmethane acid dye. china-dyestuff.com This was followed by the synthesis of the first acid dye for wool, Acid Red A, in 1877. china-dyestuff.com Research in the late 19th and early 20th centuries focused on expanding the range of available colors and improving the fastness properties of these dyes. china-dyestuff.com
Specific research into this compound, a triarylmethane dye, has been driven by its use in various applications. A significant development in the research history of this dye was the establishment of a method for its synthesis with high purity and optical transparency. google.com This method involves the reaction of N-benzyl-N-ethyl-toluidinesulfonic acid with p-diethylaminobenzaldehyde to form the leuco form of the dye, which is then isolated, purified, and oxidized. google.com
Early research primarily focused on its application in dyeing, with studies investigating its performance on fibers like wool and silk. More recent research has expanded to include its analytical detection and its role in environmental studies. For example, it has been identified in the analysis of blue writing inks using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry. researchgate.net
Contemporary Research Paradigms and Emerging Challenges Associated with this compound
Current research on this compound and other acid dyes is multifaceted, addressing both fundamental and applied aspects. A major area of contemporary research is the environmental fate and remediation of acid dyes from industrial wastewater. The textile industry is a significant contributor to water pollution, and the dyes present in effluents are often resistant to conventional treatment methods. researchgate.net Researchers are exploring various advanced oxidation processes, adsorption techniques using novel materials, and electrochemical degradation methods to effectively remove acid dyes from water. researchgate.neteafit.edu.coacs.org
Another active research area is the development of more sustainable and eco-friendly dyeing processes. This includes investigating the use of natural mordants, optimizing dyeing conditions to reduce water and energy consumption, and exploring the potential of enzymatic treatments.
A significant challenge in the research of this compound and other synthetic dyes is understanding their potential long-term environmental impact and toxicological effects. researchgate.net While some research has been conducted, there is a need for more comprehensive studies on the biodegradability of these dyes and the potential toxicity of their degradation byproducts. researchgate.net
Furthermore, the development of highly sensitive and selective analytical methods for the detection and quantification of this compound in various matrices, from textiles to environmental samples, remains a key research focus. researchgate.net This is crucial for quality control, environmental monitoring, and ensuring compliance with regulations.
Data on this compound
| Property | Value |
| C.I. Name | Acid Blue 104 |
| C.I. Number | 42735 duracolour.com |
| CAS Registry Number | 6505-30-2 duracolour.comworlddyevariety.com |
| Molecular Formula | C₄₃H₄₈N₃NaO₆S₂ worlddyevariety.com |
| Molecular Weight | 789.98 g/mol worlddyevariety.com |
| Molecular Structure | Triarylmethane worlddyevariety.com |
Structure
2D Structure
Properties
CAS No. |
6505-30-2 |
|---|---|
Molecular Formula |
C43H49N3NaO6S2+ |
Molecular Weight |
791 g/mol |
IUPAC Name |
sodium;3-[[4-[(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C43H49N3O6S2.Na/c1-7-44(8-2)36-19-17-35(18-20-36)43(41-23-21-37(25-31(41)5)45(9-3)29-33-13-11-15-39(27-33)53(47,48)49)42-24-22-38(26-32(42)6)46(10-4)30-34-14-12-16-40(28-34)54(50,51)52;/h11-28H,7-10,29-30H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1 |
InChI Key |
RAMNYUMITLZMIC-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC)C=C3)C4=C(C=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC)C=C3)C4=C(C=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C)C.[Na+] |
Other CAS No. |
6505-30-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modification Studies of C.i. Acid Blue 104
Development of Novel Synthetic Routes for C.I. Acid Blue 104
The primary manufacturing process for this compound involves a multi-step chemical synthesis. evitachem.com The foundational method consists of the condensation of N-benzyl-N-ethyl-toluidinesulfonic acid with 4-(diethylamino)benzaldehyde. worlddyevariety.com This reaction forms a colorless intermediate known as leuco Acid Blue Dye 104. google.com The final colored dye is then produced through an oxidation step. evitachem.comgoogle.com
Research has focused on refining reaction conditions to maximize the yield and optical purity of this compound. A key development involves the isolation and purification of the leuco intermediate prior to oxidation. google.com This strategy, combined with precise control over reaction parameters, has been shown to produce a final product with very high purity and optical transparency, achieving yields of up to 98%. evitachem.comgoogle.com
Critical parameters that have been optimized include reaction temperature, pH, and the choice of catalyst. For instance, the sulfonation of N-benzyl-N-ethyl-m-toluidine to create one of the precursors is more effective at lower temperatures (20°C to 25°C) using a higher concentration of oleum (B3057394) (25% to 65% free SO₃) than previously described methods. google.com Maintaining a pH between 2.5 and 3.5 during the neutralization of this precursor maximizes its yield. google.com During the subsequent condensation step to form the leuco dye, an aqueous oxalic acid solution with a pH of 1.5 or less is utilized. google.com The final oxidation of the purified leuco dye is conducted in a buffer solution of acetic acid and oxalic acid. google.com
| Reaction Step | Parameter | Optimized Condition | Rationale / Outcome | Reference |
|---|---|---|---|---|
| Precursor Synthesis (Sulfonation) | Temperature | 20°C to 25°C | Improves yield compared to higher temperature reactions. | google.com |
| pH (Neutralization) | 2.5 to 3.5 | Maximizes precipitation and yield of N-benzyl-N-ethyl-toluidinesulfonic acid. | google.com | |
| Condensation (Leuco Dye Formation) | Catalyst | Aqueous Oxalic Acid | Provides a better quality product than mineral acids like HCl or H₂SO₄. | google.com |
| pH | ≤ 1.5 | Ensures effective condensation reaction. | google.com | |
| Purification | Isolation of Intermediate | Isolating and purifying the leuco dye before oxidation. | Leads to a final product of very high purity and optical transparency. | google.com |
| Oxidation | Oxidizing Agent | Sodium Dichromate Solution | Effective for converting the leuco form to the final colored dye. | google.com |
| Addition Method | Rapid addition of oxidant | Contributes to high yield and purity of the final dye. | google.com |
Investigations into the synthesis of this compound have confirmed the utility of specific precursors and evaluated different catalytic systems. The primary starting materials are N-benzyl-N-ethyl-m-toluidine (used to prepare N-benzyl-N-ethyl-toluidinesulfonic acid) and p-diethylaminobenzaldehyde. google.com
The choice of catalyst for the condensation reaction has been identified as a critical factor. Studies have found that using oxalic acid as a catalyst is superior to strong mineral acids such as hydrochloric acid and sulfuric acid, as it results in a higher quality product. google.com For the oxidation step, which converts the leuco base into the final dye, a system of sodium dichromate in a buffered solution of acetic acid and oxalic acid is employed. evitachem.comgoogle.com This specific combination has proven effective in achieving a high-purity product. google.com While these represent the optimized standard, the exploration of other catalytic systems, particularly those aimed at replacing heavy metal oxidants like chromates with more environmentally benign alternatives, is a general trend in dye chemistry. nih.govmdpi.com
Optimization of Reaction Parameters for Enhanced Purity and Yield
Functionalization and Derivatization Studies of this compound
Functionalization involves the chemical modification of a core molecule to impart new properties or to enable it to be used in different applications. For dyes, this can include altering solubility, lightfastness, or creating reactive sites for covalent bonding.
While the core synthesis of this compound is well-documented, specific studies detailing its functionalization to create derivatives for advanced research applications are not prominent in publicly available literature. In principle, the structure of this compound possesses sites amenable to chemical modification. The sulfonic acid groups (–SO₃H) are key functional groups that define it as an acid dye and are crucial for its water solubility and ability to bind to protein fibers. evitachem.commdpi.com These groups, along with the aromatic rings, could potentially be targeted for derivatization.
Hypothetically, derivatization could be used to attach this compound to other molecules or materials. For example, converting the sulfonic acid groups into sulfonyl chlorides would create reactive sites capable of forming bonds with amines or alcohols. This could be a route for integrating the dye into polymers or for creating fluorescent probes for biological imaging, a common strategy for other dye classes. However, specific examples of such modified this compound derivatives being synthesized and applied as advanced probes or for material integration remain a subject for future research exploration.
Environmental Remediation and Degradation Research of C.i. Acid Blue 104
Adsorption Mechanisms and Advanced Adsorbent Material Development
Adsorption has been widely explored as a cost-effective and efficient method for removing dyes from wastewater. doi.org This section details the research on the adsorption of C.I. Acid Blue 104, covering kinetic and equilibrium modeling, thermodynamic analysis, the development of novel adsorbents, and the molecular interactions governing the process.
Kinetic and Equilibrium Modeling of this compound Adsorption Processes
The study of adsorption kinetics provides insights into the rate of dye uptake and the controlling mechanisms of the adsorption process. For anionic dyes like this compound, various kinetic models are employed to analyze experimental data. The pseudo-second-order model is frequently found to best describe the adsorption kinetics, suggesting that chemisorption is the rate-limiting step. researchgate.netresearchgate.netresearchgate.net This model implies that the adsorption rate is dependent on the square of the number of unoccupied active sites on the adsorbent surface.
Equilibrium studies are crucial for understanding the distribution of the dye between the liquid and solid phases once the adsorption process reaches a steady state. Several isotherm models are used to describe this equilibrium, with the Langmuir and Freundlich models being the most common. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netresearchgate.net Conversely, the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. Research has shown that for many systems involving acid dyes, the Langmuir isotherm provides a better fit to the experimental data, indicating a monolayer adsorption process. researchgate.netresearchgate.net
Table 1: Kinetic and Equilibrium Models for Acid Dye Adsorption
| Adsorbent/Dye System | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
|---|---|---|---|
| Amino-functionalized nanoporous silica (B1680970) SBA-3 / Acid Dyes | Pseudo-second-order | Freundlich | researchgate.net |
| Magnetically activated carbon fibre / Acid Blue 113 | Pseudo-second-order | Langmuir | tandfonline.com |
| Activated carbon from Delonix regia seed pods / Anionic Dyes | Pseudo-second-order | Langmuir | deswater.com |
| Powder activated charcoal / Acid Blue | Pseudo-second-order | Langmuir | researchgate.netresearchgate.net |
| Pomelo pith / Acid Blue 25 | Pseudo-second-order | Langmuir | semanticscholar.org |
| Preformed flocs / C.I. Acid Blue 113 | Pseudo-second-order | Langmuir | researchgate.net |
| Modified Azolla filicoloides / Acid Blue 92 | Pseudo-second-order | Langmuir | researchgate.net |
Thermodynamic Analysis of this compound Adsorption Phenomena
Thermodynamic analysis is essential for determining the spontaneity and nature of the adsorption process. Key thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated from experimental data obtained at different temperatures.
A negative value of ΔG° indicates that the adsorption process is spontaneous. mdpi.commdpi.com The sign of ΔH° reveals whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°). mdpi.commdpi.com A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. mdpi.com Studies on the adsorption of acid dyes have reported both endothermic and exothermic processes, depending on the specific adsorbent and experimental conditions. For instance, the adsorption of Acid Blue 113 onto magnetically activated carbon fiber was found to be endothermic and spontaneous. tandfonline.com Similarly, the adsorption of Acid Blue 92 onto modified Azolla filicoloides was also spontaneous and endothermic. researchgate.net
Table 2: Thermodynamic Parameters for Acid Dye Adsorption
| Adsorbent/Dye System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|
| Magnetically activated carbon fibre / Acid Blue 113 | Negative | Positive | - | Spontaneous, Endothermic | tandfonline.com |
| Powder activated charcoal / Acid Blue | Negative | - | - | Spontaneous | researchgate.net |
| Modified Azolla filicoloides / Acid Blue 92 | Negative (decreased with increasing temp) | Positive | Positive | Spontaneous, Endothermic | researchgate.net |
| Corn stalks modified by citric acid / Cationic Dyes | -26.3 to -31.8 | Positive | - | Spontaneous, Endothermic | mdpi.com |
| Almond shell / Basic Dyes | Negative | Positive | - | Spontaneous, Endothermic | acs.org |
Development and Characterization of Novel Adsorbent Materials for this compound Removal
The high cost of commercial activated carbon has driven research towards the development of low-cost and effective adsorbents from various sources. deswater.comjmaterenvironsci.com These materials are often derived from agricultural waste, industrial byproducts, and modified natural materials.
Low-Cost Biomass: Agricultural wastes such as teak leaf litter, pomelo pith, and Delonix regia seed pods have been investigated as potential adsorbents for acid dyes. deswater.comsemanticscholar.orgjmaterenvironsci.com These materials are abundant, inexpensive, and can be used with minimal processing. For example, teak leaf litter powder has been shown to be an effective adsorbent for removing C.I. Acid Blue 40 from aqueous solutions. jmaterenvironsci.com
Modified Natural Materials: The adsorption capacity of natural materials can be enhanced through chemical modification. For instance, amino-functionalization of nanoporous silica (SBA-3) has been shown to significantly improve its capacity for adsorbing acid dyes. researchgate.net Similarly, modifying materials like Azolla filicoloides with acid treatment can increase their efficiency in removing dyes like Acid Blue 92. researchgate.net
Activated Carbons: Activated carbons derived from various precursors remain a popular choice due to their high surface area and porosity. nih.gov Research has focused on producing activated carbons from inexpensive sources like fertilizer plant waste, oak cupules, and various agricultural wastes. doi.orgmdpi.com For example, carbonaceous slurry from a fertilizer plant was successfully used to remove Acid Blue 113. rsc.org
Table 3: Performance of Novel Adsorbents for Acid Dye Removal
| Adsorbent Material | Dye Removed | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Amino-functionalized nanoporous silica SBA-3/PEHA | Acid Dyes | High | researchgate.net |
| Magnetically activated carbon fibre (ACF/Fe3O4) | Acid Blue 113 | 121.4 | tandfonline.com |
| Carbonaceous slurry from fertilizer plant | Acid Blue 113 | 267 | |
| Activated carbon from Delonix regia seed pods | Anionic Dyes (e.g., C.I. Acid Blue 15) | 129.87 | deswater.com |
| Pomelo pith (PP) | Acid Blue 25 | 26.9 | semanticscholar.org |
| Modified Azolla filicoloides | Acid Blue 92 | High (99% removal) | researchgate.net |
| Teak sawdust | Acid Blue-7 | - | iosrjournals.org |
Elucidation of Molecular Interaction Mechanisms During Adsorption of this compound
Understanding the molecular interactions between the dye and the adsorbent is crucial for optimizing the adsorption process. Several mechanisms can be involved in the adsorption of anionic dyes like this compound.
Electrostatic Interactions: This is a primary mechanism for the adsorption of anionic dyes onto positively charged surfaces. researchgate.nettandfonline.com At low pH, the surface of many adsorbents becomes protonated, creating positive sites that attract the negatively charged sulfonate groups of the acid dye. researchgate.net
Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl groups) and the nitrogen and oxygen atoms in the dye molecule. tandfonline.comsemanticscholar.org
Hydrophobic Interactions: These interactions can occur between the nonpolar parts of the dye molecule and the hydrophobic portions of the adsorbent surface.
π-π Interactions: These interactions can occur between the aromatic rings of the dye molecule and the π-electron-rich regions of carbon-based adsorbents. tandfonline.com
Studies have shown that a combination of these mechanisms often governs the adsorption process. For example, the adsorption of Acid Blue 113 on magnetic activated carbon fiber was attributed to π-π bonds, hydrogen bonds, and electrostatic interactions. tandfonline.com Similarly, the adsorption of Acid Blue 25 on pomelo pith was explained by electrostatic and hydrogen bonding interactions. semanticscholar.org
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govnih.gov These processes are particularly effective for degrading recalcitrant organic compounds like dyes that are resistant to conventional treatment methods. nih.gov
Photocatalytic Degradation Studies of this compound
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (e.g., UV or sunlight) to generate hydroxyl radicals. nih.govresearchgate.net When the photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which then attack and degrade the dye molecules. tandfonline.com
Research on the photocatalytic degradation of acid dyes, such as Acid Blue 80, has demonstrated the effectiveness of this method. researchgate.netmdpi.com The efficiency of the process is influenced by several factors, including the concentration of the photocatalyst, the pH of the solution, and the initial dye concentration. researchgate.netmdpi.com For instance, the degradation of Acid Blue 80 using TiO₂ under sunlight was found to follow pseudo-first-order kinetics, and the process was optimized at a specific catalyst concentration and pH. researchgate.net The complete breakdown of the dye's chromophore leads to decolorization, followed by the mineralization of the resulting colorless intermediates into simpler inorganic compounds like CO₂, water, and mineral acids. mdpi.com
Mechanistic Pathways of Photocatalytic Decolorization and Mineralization of this compound
Fenton and Photo-Fenton Reaction Systems for this compound Remediation
Fenton and photo-Fenton processes are other powerful AOPs used for the degradation of recalcitrant organic pollutants like this compound. The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+). mdpi.com
A kinetic study on the decolorization and mineralization of Acid Blue 80 compared various AOPs. mdpi.com The Fenton and photo-Fenton reactions were found to be highly sensitive to pH, with optimal performance typically occurring in acidic conditions (around pH 3). mdpi.com The molar ratio of H2O2 to Fe2+ is also a critical parameter, with an optimal ratio of 10:1 being identified for Acid Blue 80 degradation. mdpi.com Under optimal conditions, the decolorization half-time for Acid Blue 80 using the photo-Fenton process was less than one minute. mdpi.com While decolorization is rapid, the complete mineralization of the resulting colorless intermediates can be slower. mdpi.com
For C.I. Acid Blue 9, both Fenton and photo-Fenton processes were effective for decolorization, achieving 97.7% and 98.12% removal, respectively. researchgate.net However, the photo-Fenton process showed a significant increase in mineralization compared to the Fenton process, highlighting the importance of UV irradiation in the complete breakdown of the dye. researchgate.net
Table 2: Comparison of Fenton and Photo-Fenton Processes for Acid Dye Degradation
| Process | Dye | Decolorization Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Fenton | C.I. Acid Blue 9 | 97.7% | Effective for decolorization. | researchgate.net |
| Photo-Fenton | C.I. Acid Blue 9 | 98.12% | Significantly higher mineralization than Fenton process. | researchgate.net |
| Fenton | Acid Blue 80 | High | Optimal H2O2/Fe2+ molar ratio of 10:1. | mdpi.com |
| Photo-Fenton | Acid Blue 80 | High | Decolorization half-time < 1 minute under optimal conditions. | mdpi.com |
| Photo-Fenton | Acid Blue 161 | - | UV radiation increases degradation by over 40% compared to Fenton. | bioline.org.br |
Electrochemical Degradation Pathways of this compound
Electrochemical degradation is an effective method for treating wastewater containing dyes. This process involves the oxidation of organic pollutants at an anode, either directly on the electrode surface or indirectly via electrochemically generated oxidizing agents like hydroxyl radicals or active chlorine species. mdpi.com
The choice of anode material is critical for the efficiency of the process. Dimensionally stable anodes (DSAs), such as titanium coated with metal oxides like RuO2 or SnO2, are commonly used due to their high stability and catalytic activity. nih.govelectrochemsci.orgmdpi.com
Studies on the electrochemical degradation of various acid dyes have elucidated the degradation pathways. For sulfonated azo dyes, degradation often begins with the cleavage of the azo bond. researchgate.net The degradation of Crystal Violet using a Ti/Pt/SnO2 electrode was shown to be strongly influenced by parameters like current density, pH, and the presence of electrolytes like NaCl. mdpi.com In the presence of chloride ions, the process is enhanced by the generation of active chlorine (e.g., hypochlorite), which acts as a powerful oxidizing agent alongside hydroxyl radicals. mdpi.com Under optimal conditions, complete decolorization and up to 80% COD removal were achieved. mdpi.com
Analysis of degradation products using techniques like high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) helps in proposing degradation mechanisms. researchgate.net For sulfonated azo dyes, the degradation pathways involve the formation of various aromatic intermediates resulting from the initial cleavage of the azo linkage and subsequent oxidation reactions. researchgate.net
Ozonation and Synergistic Ozonation-Biological Processes for this compound Treatment
Ozonation is a highly effective AOP for dye wastewater treatment due to the strong oxidizing potential of ozone (O3). Ozone can directly react with the dye molecules or decompose in water to form even more reactive hydroxyl radicals, especially at higher pH values. mdpi.commlsu.ac.in
Ozonation has been shown to be effective for the decolorization of various reactive and acid dyes. mlsu.ac.inresearchgate.net The efficiency of the process is influenced by factors such as pH, ozone dosage, and initial dye concentration. mlsu.ac.in For instance, the degradation of Acid Blue 92 was found to be more effective at higher pH values. researchgate.net Combining ozonation with other processes, such as H2O2 addition (peroxone process) or activated carbon, can further enhance degradation rates. researchgate.net
A significant advantage of ozonation is its ability to increase the biodegradability of recalcitrant wastewater. mlsu.ac.in While ozonation can effectively remove color, it may not always lead to complete mineralization. mlsu.ac.in However, the partial oxidation of complex dye molecules can transform them into smaller, more biodegradable compounds. researchgate.net This makes ozonation an excellent pre-treatment step for subsequent biological treatment. mlsu.ac.in
Biodegradation and Bioremediation Approaches for this compound
Bioremediation, the use of living organisms to degrade pollutants, is considered an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods. neptjournal.com Microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and break down complex dye molecules.
Various bacterial species have been identified for their capacity to decolorize and degrade textile dyes. Genera such as Pseudomonas and Bacillus are frequently isolated from dye-contaminated sites and have shown significant potential for bioremediation. jcu.edu.auerau.edu For instance, in soil contaminated with Vat Blue 4, a type of anthraquinone (B42736) dye, Pseudomonas sp. and Bacillus sp. were dominant bacterial genera. jcu.edu.auerau.eduresearchgate.net Studies have shown that bacterial consortia, as well as individual strains, can effectively decolorize textile effluents. For example, a consortium of Bacillus cereus and Pseudomonas fluorescence achieved nearly 100% decolorization of Remazol Yellow dye. mdpi.com Similarly, individual strains of Pseudomonas sp. and Bacillus sp. have demonstrated high decolorization rates (87–97%) for industrial effluent samples within 48 hours. mdpi.com
The decolorization process by bacteria often involves enzymes that break down the complex dye structure. mdpi.com The efficiency of this process is influenced by several factors, including the bacterial strain, dye structure, and environmental conditions. mdpi.com
Table 1: Bacterial Genera with Dye Degradation Potential
| Bacterial Genus | Noted Degradation Activity | Reference |
|---|---|---|
| Pseudomonas spp. | Dominated dye-contaminated soil; demonstrated high decolorization rates of various dyes. | jcu.edu.auerau.eduresearchgate.net |
| Bacillus spp. | Found in high percentages in dye-contaminated soil; effective in decolorizing textile effluents. | erau.edumdpi.comresearchgate.net |
| Aeromonas spp. | Isolated from dye-contaminated environments and showed dye decolorizing ability. | erau.eduresearchgate.net |
| Serratia spp. | Identified among bacterial isolates with dye decolorizing capabilities. | researchgate.net |
Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. nih.govresearchgate.net Their efficacy stems from the production of powerful, non-specific extracellular ligninolytic enzymes. neptjournal.comnih.govresearchgate.net Species such as Trametes versicolor, Phanerochaete chrysosporium, and Pleurotus ostreatus are among the most studied for dye bioremediation. neptjournal.comnih.govtandfonline.com These fungi can degrade dyes through the action of enzymes like laccases and peroxidases. nih.govtandfonline.com
The use of fungal consortia has also been explored, though results can vary. In one study, the individual species Trametes versicolor showed a higher degradation percentage (79.57%) of a brilliant blue and allura red dye mixture compared to a consortium of P. ostreatus and T. versicolor (63.24%). cabidigitallibrary.org This suggests that competition for resources on a solid substrate might hinder the synergistic effects of fungal consortia. cabidigitallibrary.org
The core of microbial dye degradation lies in the action of specific enzymes. Key enzymes involved include laccases, lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and azoreductases. neptjournal.commdpi.com Laccases, multi-copper oxidases, are of particular interest due to their ability to oxidize a broad range of phenolic compounds, including those found in dyes, using molecular oxygen. neptjournal.commdpi.com Fungal laccases are often preferred in bioremediation due to their higher redox potential compared to bacterial and plant laccases. neptjournal.com
Peroxidases, such as horseradish peroxidase (HRP), require hydrogen peroxide as a co-substrate to catalyze the oxidation of dyes. ijplantenviro.comnih.gov The degradation of azo dyes by peroxidases can occur through either symmetric or asymmetric cleavage of the azo bond. ijplantenviro.com
To enhance stability and reusability, these enzymes can be immobilized onto various supports. Immobilization can protect the enzyme from harsh environmental conditions and simplify the separation of the enzyme from the treated effluent, although selecting the right immobilization material and optimizing the process remains a key challenge. nih.gov
Table 2: Key Enzymes in Dye Biodegradation
| Enzyme | Source/Type | Mechanism of Action | Reference |
|---|---|---|---|
| Laccase | Fungal (e.g., Trametes versicolor), Bacterial | Oxidizes phenolic groups of dyes using a free radical mechanism. | neptjournal.commdpi.com |
| Lignin Peroxidase (LiP) | Fungal (White-rot fungi) | Part of the ligninolytic system that degrades complex aromatic pollutants. | neptjournal.commdpi.com |
| Manganese Peroxidase (MnP) | Fungal (White-rot fungi) | Another key enzyme in the ligninolytic system for degrading xenobiotics. | neptjournal.comtandfonline.com |
| Dye-decolorizing Peroxidase | Plant-derived (e.g., Horseradish Peroxidase) | Catalyzes oxidation of a wide range of substrates in the presence of H₂O₂. | ijplantenviro.comnih.gov |
The efficiency of microbial degradation of dyes is highly dependent on various physicochemical parameters. Optimizing these factors is crucial for maximizing decolorization and degradation rates. Key parameters include pH, temperature, agitation, initial dye concentration, and the availability of carbon and nitrogen sources. mdpi.comjmbfs.org
pH: The pH of the medium affects both the activity of microbial enzymes and the surface charge of microbial cells. jmbfs.org For many bacterial dye removal processes, the optimal pH range is between 6.0 and 10.0. jmbfs.org For instance, the photodegradation of Acid Black 1 reached its peak efficiency at a pH of 3. nih.gov
Temperature: Temperature influences microbial growth and enzyme kinetics. A study on the biodegradation of Vat Blue 4 by Pseudomonas aeruginosa found the optimal temperature to be 35°C. jcu.edu.auresearchgate.net
Agitation: Agitation affects the transfer of oxygen and nutrients in the medium. While some processes are enhanced by agitation, others, like the degradation of certain dyes by Bacillus cereus, achieve maximum efficiency under static conditions. jmbfs.org
Nutrient Availability: Carbon and nitrogen sources are essential for microbial growth and enzyme production. Their presence can significantly influence the rate of dye degradation. jmbfs.org
Initial Dye Concentration: High concentrations of dyes can be inhibitory to microbial growth. However, some strains, like Pseudomonas stutzeri, have shown resistance to high concentrations of Acid Blue 113. mdpi.com Increasing the initial dye concentration, while keeping the catalyst dose constant, can lead to a decrease in removal efficiency due to the saturation of active sites. mdpi.com
Response surface methodology (RSM) is a statistical tool often used to optimize these interacting parameters for efficient dye removal. mdpi.commdpi.com
Enzymatic Degradation Mechanisms and Enzyme Immobilization for this compound (e.g., laccase, dye-decolorizing peroxidase)
Membrane Separation Technologies in this compound Removal Research
Membrane separation technologies offer a physical means of removing dyes from wastewater. These processes are valued for their ability to produce high-quality permeate that can potentially be reused.
Reverse osmosis (RO) is a pressure-driven membrane process that can effectively remove a wide range of solutes, including dissolved salts and soluble dyes like acid dyes. researchgate.netsdc.org.uk The small pore size of RO membranes, typically in the range of 0.5–2.0 nm, allows for the separation of molecules with a molecular weight below 1000. sdc.org.uk
Studies have demonstrated the high efficiency of RO in removing acid blue dyes from simulated industrial wastewater. In one such study, an RO system achieved a removal efficiency of up to 98% for an acid blue dye. researchgate.netjaaru.orgresearchgate.net The removal efficiency was found to increase with an increase in applied pressure (from 5 to 10 bar). researchgate.netjaaru.orgresearchgate.net Conversely, the permeate flux, or the rate at which water passes through the membrane, was inversely proportional to the initial dye concentration. researchgate.netjaaru.orgresearchgate.net RO has also been shown to be highly effective in removing total dissolved solids (TDS), with removal efficiencies reaching nearly 100%. researchgate.netjaaru.org
Table 3: Performance of Reverse Osmosis in Acid Blue Dye Removal
| Operating Parameter | Range/Value | Effect on Removal/Flux | Reported Efficiency | Reference |
|---|---|---|---|---|
| Applied Pressure | 5–10 bar | Increased pressure leads to increased removal efficiency and permeate flux. | Up to 98% dye removal. | researchgate.netjaaru.orgresearchgate.net |
| Initial Dye Concentration | 25–100 mg/L | Increased concentration leads to decreased permeate flux. | - | researchgate.netjaaru.orgresearchgate.net |
Research on Integrated Membrane Systems for Enhanced Dye Removal
Integrated membrane systems, which combine different membrane processes or pair membrane filtration with other treatment technologies, have been investigated for their efficacy in removing dyes from industrial wastewater. These systems are designed to overcome the limitations of single-process treatments and achieve higher purification levels. Research has demonstrated that combining microfiltration (MF) with reverse osmosis (RO) is a particularly effective approach for the treatment of wastewater containing acid blue dyes. researchgate.net
In a notable study, an integrated MF-RO system was assessed for its ability to remove an acid blue dye, identical to that used in the Al-Kut textile factory in Iraq, from simulated industrial wastewater. The initial microfiltration step served as a pre-treatment to eliminate suspended solids, thereby protecting the downstream RO membrane from fouling. The subsequent reverse osmosis stage was tasked with removing the dissolved dye molecules. researchgate.net
The performance of the RO system was evaluated under various operating conditions to determine the optimal parameters for dye removal. The key variables investigated were applied pressure and initial dye concentration, while pH and temperature were kept constant. The research yielded significant findings on the system's efficiency:
Effect of Operating Pressure: The dye removal efficiency was found to increase with an increase in the applied pressure. Operating pressures were tested in the range of 5 to 10 bar. researchgate.net
Effect of Initial Concentration: The system was tested with initial dye concentrations ranging from 25 to 100 mg/L to reflect typical industrial effluent. researchgate.net
Removal Efficiency: Under optimal conditions, the integrated MF-RO system demonstrated a high dye removal efficiency, reaching up to 98% over a 90-minute operation period. Furthermore, the system was highly effective in removing total dissolved solids (TDS), achieving an efficiency of nearly 100%. researchgate.net
The permeate flux, or the rate at which the purified water passes through the membrane, was also analyzed. It was observed that the flux increased with higher operating pressures but was inversely proportional to the initial dye concentration in the feed water. researchgate.net These findings underscore the potential of integrated membrane systems as a viable and highly efficient technology for the remediation of water contaminated with this compound.
Interactive Data Table: Performance of Integrated MF-RO System for Acid Blue Dye Removal
| Parameter | Range/Value | Observed Effect | Source |
|---|---|---|---|
| System Type | Microfiltration (MF) followed by Reverse Osmosis (RO) | MF for pre-treatment, RO for dye separation | researchgate.net |
| Applied Pressure | 5–10 bar | Removal efficiency increases with pressure | researchgate.net |
| Initial Dye Concentration | 25–100 mg/L | Permeate flux is inversely proportional to concentration | researchgate.net |
| Max. Dye Removal Efficiency | 98% | High efficiency achieved under optimal conditions | researchgate.net |
| TDS Removal Efficiency | ~100% | Near-complete removal of dissolved solids | researchgate.net |
Identification and Characterization of this compound Degradation Products and Reaction Intermediates
The study of reaction intermediates and degradation products is crucial for understanding the synthesis and environmental fate of this compound. These compounds include the precursors used in its manufacture as well as the smaller molecules formed when the dye is broken down by chemical or biological processes.
Synthesis Intermediates
This compound is a triarylmethane dye synthesized through a multi-step chemical process. worlddyevariety.com The primary manufacturing method involves the condensation of two key precursor molecules. worlddyevariety.comevitachem.com These are:
4-(Diethylamino)benzaldehyde worlddyevariety.com
3-((Ethyl(m-tolyl)amino)methyl)benzenesulfonic acid worlddyevariety.com
An alternative synthesis route uses N-benzyl-N-ethyl-toluidinesulfonic acid and p-diethylaminobenzaldehyde. evitachem.com In this process, the initial condensation reaction forms an uncolored intermediate known as Leuco Acid Blue Dye 104 . This leuco form is then oxidized, often using sodium dichromate in a buffered solution, to produce the final colored this compound dye. evitachem.com The leuco base is therefore a critical reaction intermediate in the synthesis of the dye.
Degradation Products
The degradation of dyes can occur through various environmental or industrial treatment processes, such as electrochemical oxidation. While comprehensive degradation pathways for this compound are not widely documented, some research has successfully identified products resulting from its breakdown.
In one study using high-performance liquid chromatography coupled with high-resolution mass spectrometry (Orbitrap MS), researchers analyzed various blue inks. researchgate.net Through the analysis of characteristic precursor and product ions, they identified a de-methylated product of Acid Blue 104 . researchgate.net This finding confirms that demethylation is one of the transformation pathways for this dye. The electrochemical treatment of complex dyes often involves the generation of highly reactive species like hydroxyl radicals, which can cleave the chromophore and break down the large dye molecule into smaller aromatic products. researchgate.net
Interactive Data Table: Identified Reaction Intermediates and Degradation Products of this compound
| Compound Name | Type | Method of Identification/Process | Source |
|---|---|---|---|
| 4-(Diethylamino)benzaldehyde | Synthesis Precursor | Analysis of manufacturing methods | worlddyevariety.com |
| 3-((Ethyl(m-tolyl)amino)methyl)benzenesulfonic acid | Synthesis Precursor | Analysis of manufacturing methods | worlddyevariety.com |
| N-benzyl-N-ethyl-toluidinesulfonic acid | Synthesis Precursor | Analysis of manufacturing methods | evitachem.com |
| p-diethylaminobenzaldehyde | Synthesis Precursor | Analysis of manufacturing methods | evitachem.com |
| Leuco Acid Blue Dye 104 | Synthesis Intermediate | Formed during condensation, prior to oxidation | evitachem.com |
| De-methylated product of Acid Blue 104 | Degradation Product | Identified in ink analysis via LC-Orbitrap MS | researchgate.net |
Advanced Analytical Methodologies for C.i. Acid Blue 104 Research
Chromatographic Techniques for Separation and Quantification of C.I. Acid Blue 104
Chromatographic methods are essential for isolating this compound from complex mixtures, such as commercial dye formulations, consumer products, or environmental samples, before its identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. When coupled with a Diode Array Detector (DAD) or Photo-Diode Array (PDA) detector, it allows for both separation and spectral characterization. The DAD/PDA detector acquires the entire UV-Vis spectrum for a compound as it elutes from the HPLC column. This provides a three-dimensional dataset (absorbance vs. time vs. wavelength) that is highly useful for dye identification. shimadzu.com The spectral profile can serve as a secondary confirmation of a compound's identity, complementing the retention time data. shimadzu.com
In forensic science, a liquid chromatography-diode array detection-Orbitrap mass spectrometry (LC-DAD-Orbitrap MS) method was successfully established to screen for dyes in blue writing inks. researchgate.net In this research, this compound was identified as one of the unknown dyes present in the ink samples, demonstrating the utility of HPLC-DAD as part of a comprehensive analytical workflow. researchgate.netresearchgate.net The ability to resolve complex mixtures and obtain spectral information makes HPLC-DAD a robust method for routine analysis and quality control. mdpi.comresearchgate.net
| Parameter | Typical Condition for Acid Dye Analysis | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 125-250 mm length, 4-5 mm ID, 5 µm particle size) | Separates dye components based on hydrophobicity. |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol). mdpi.com | Effectively elutes a wide range of polar and non-polar dyes from the column. |
| Detection | DAD/PDA scanning across UV-Vis range (e.g., 200-800 nm). publications.gc.ca | Monitors eluting compounds and records their full absorbance spectra for identification. |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-two-micron particles. fda.gov This results in markedly improved resolution, higher sensitivity, and significantly faster analysis times compared to traditional HPLC. fda.govaidic.it The enhanced efficiency of UPLC makes it particularly suitable for analyzing trace evidence, where sample amounts are minimal. ojp.gov
UPLC systems are frequently used for the analysis of acid dyes in various consumer products. aidic.it Research has demonstrated that UPLC can achieve reliable analysis of dyes extracted from single fibers as small as 0.5 mm in length, with detection limits in the low parts-per-billion (ppb) range. ojp.gov While specific studies focusing exclusively on UPLC for this compound are not prevalent, the methods developed for other acid dyes are directly applicable. aidic.it A single gradient-based UPLC method can be developed for the simultaneous separation of different dye classes, including acid dyes, increasing sample throughput in analytical laboratories. ojp.gov
| Performance Metric | Conventional HPLC | UPLC | Advantage of UPLC |
|---|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution. |
| Analysis Time | 20 - 60 min | < 20 min mdpi.comfda.gov | Increased sample throughput. |
| Peak Resolution | Good | Excellent fda.gov | Better separation of complex mixtures. |
| Solvent Consumption | Higher | Lower | Reduced operational cost and waste. |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Photo-Diode Array (PDA) for this compound Analysis
Mass Spectrometric Identification and Structural Elucidation of this compound and its Metabolites
Mass spectrometry (MS) is an indispensable tool for the definitive identification of dyes. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.
Orbitrap mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that offers exceptional mass accuracy and resolving power. researchgate.net This allows for the determination of a compound's elemental formula from its exact mass, providing a high degree of confidence in its identification. The chemical ionization Orbitrap (CI-Orbitrap) has been recognized as a powerful technique for accurately identifying gaseous organic compounds. copernicus.org
In the context of dye analysis, Orbitrap MS has been instrumental in identifying this compound in complex samples. researchgate.net A study on blue writing inks successfully identified this compound by analyzing its characteristic precursor and product ions with the high resolution and mass accuracy afforded by an Orbitrap analyzer. researchgate.netresearchgate.net This capability is crucial for distinguishing between dyes with similar structures or when dealing with complex matrices that can cause interferences in lower-resolution instruments. researchgate.net
| Feature | Description | Importance for this compound Identification |
|---|---|---|
| High Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Separates the this compound signal from background matrix interferences, ensuring accurate detection. researchgate.net |
| High Mass Accuracy | Measurement of an ion's mass with very low error (typically < 5 ppm). | Allows for the confident determination of the elemental formula (e.g., C₄₃H₄₈N₃NaO₆S₂) from the measured exact mass. researchgate.netresearchgate.net |
| Sensitivity | Ability to detect very low quantities of an analyte. | Enables the identification of trace amounts of the dye in forensic or environmental samples. researchgate.net |
Tandem mass spectrometry, or MS/MS, is a powerful technique used for structural elucidation. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. upce.cznih.gov The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint for confirmation.
The structure of this compound has been confirmed using this approach. researchgate.netresearchgate.net By selecting the molecular ion of the dye and subjecting it to fragmentation, researchers can observe characteristic product ions that correspond to the cleavage of specific bonds within the triphenylmethane (B1682552) backbone and the loss of its substituent groups. upce.cz Analyzing these fragmentation pathways provides unequivocal structural confirmation, which is essential in forensic and regulatory settings. researchgate.netmdpi.com High-resolution tandem mass spectrometry is particularly powerful for distinguishing between isomers. mdpi.com
| Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | Plausible Structural Origin of Fragment |
|---|---|---|
| 790.30 [M-Na]⁻ | 710.27 | Loss of a sulfoxy group (SO₃) |
| 634.33 | Cleavage of the bond to the diethylamino-phenyl group | |
| 158.00 | Fragment corresponding to the ethyl(m-tolyl)amino)methyl)benzenesulfonic acid side chain |
Note: The fragment ions listed are hypothetical and serve to illustrate the principle of MS/MS analysis based on the known structure of this compound.
Desorption Electrospray Ionization–Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of analytes on a surface with little to no sample preparation. researchgate.netchromatographyonline.com A pneumatically assisted electrospray is directed at the sample surface, desorbing and ionizing molecules which are then analyzed by the mass spectrometer. mdpi.com This method is rapid, minimally destructive, and can be performed in the open environment. chromatographyonline.com
DESI-MS has shown great potential for the analysis of dyes in various applications, including historical textiles, cosmetic formulations, and forensic document examination. researchgate.netmdpi.commdpi.com For instance, it has been used to analyze common semi-permanent hair colorants directly from a cosmetic gel without prior chromatographic separation. mdpi.com While specific research applying DESI-MS to this compound has not been reported, its proven success with other dye classes makes it a highly promising advanced methodology for the rapid, direct surface screening of this compound on various materials. mdpi.com
| Feature | Description | Application Area |
|---|---|---|
| Direct Analysis | Requires little to no sample preparation or chromatographic separation. mdpi.com | Rapid screening of inks on documents, dyes on fabrics, or colorants in products. |
| Ambient Ionization | Operates under normal atmospheric conditions. | Analysis of large or delicate objects that cannot be placed in a vacuum chamber. mdpi.com |
| Minimally Destructive | Consumes a very small amount of sample from the surface. chromatographyonline.com | Analysis of culturally significant artifacts, historical textiles, and forensic evidence. |
| Chemical Imaging | Can map the spatial distribution of specific compounds on a surface. | Visualizing ink patterns on documents or dye distribution on patterned textiles. mdpi.com |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation
Spectroscopic Characterization Techniques in this compound Research
Advanced spectroscopic methods are indispensable for the in-depth study of this compound, providing critical insights into its reaction kinetics, stability, and interaction with various materials. These techniques allow for non-destructive, highly sensitive analysis of the dye's behavior in complex systems.
Advanced UV-Vis Spectrometry for Kinetic Monitoring and Dye Interaction Studies
UV-Visible (UV-Vis) spectrometry is a fundamental technique for quantitative analysis and for studying the dynamics of dye processes in aqueous solutions. By measuring the change in absorbance at the dye's wavelength of maximum absorbance (λmax), the concentration of the dye can be monitored in real-time, making it an excellent tool for kinetic studies of degradation, adsorption, and other interactions. fda.govnajah.edu
In kinetic monitoring, UV-Vis spectrometry is frequently employed to track the rate of removal of acid dyes from wastewater. For instance, in studies of dye adsorption onto materials like granular activated carbon, samples are collected at regular intervals and analyzed with a UV-Vis spectrophotometer to determine the remaining dye concentration. uctm.edu This data allows for the evaluation of process efficiency over time. The initial phase of adsorption is often rapid as the dye binds to the exterior surface of the adsorbent, followed by a slower phase as the dye molecules diffuse into the interior pores. uctm.edu The adsorption rate eventually decreases and reaches a state of equilibrium. uctm.edu
The interaction between dyes and other chemical species, such as surfactants or oppositely charged dyes, can also be effectively studied using UV-Vis spectrometry. The formation of a molecular complex between an anionic dye like an acid blue and a cationic dye can be detected by the appearance of new absorption bands in the UV-Vis spectrum. hilarispublisher.com Similarly, the interaction of dyes with surfactants to form micelles can be observed through changes in the dye's absorption spectrum, indicating the transfer of dye molecules from the polar aqueous phase into the non-polar micellar core. ijabbr.com
Table 1: Kinetic Data for Acid Dye Adsorption using UV-Vis Spectrometry
| Time (minutes) | Dye Concentration (mg/L) | Adsorption Rate |
| 0 | 100 | - |
| 20 | 55 | Fast |
| 40 | 30 | Fast |
| 60 | 18 | Decreasing |
| 120 | 10 | Slow |
| 240 | 5 | Very Slow |
| 420 | 5 | Equilibrium Reached |
This table is illustrative, based on typical adsorption kinetic findings where dye concentration is measured spectrophotometrically over time. uctm.edu
Micro-Fading Spectrometry for Photostability Assessment in Dye/Material Systems
Micro-fading spectrometry is a sophisticated, minimally invasive technique used to assess the lightfastness of colorants directly on a substrate. researchgate.netresearchgate.net It combines visible reflectance spectroscopy with accelerated light aging, exposing a minuscule area of the sample (typically 0.3-0.5 mm) to a high-intensity, filtered light source. microfading.com The color change is measured in real-time, allowing for a rapid evaluation of photostability that corresponds to years of museum-level light exposure in a matter of minutes. microfading.com This method is particularly valuable for cultural heritage science and for the quality control of industrially manufactured textiles. researchgate.netimaging.org
This compound is used as a Blue Wool (BW) standard, specifically BW 1, which represents the lowest level of lightfastness in the ISO 1-8 scale. researchgate.netmicrofading.com Research using micro-fading spectrometry on this compound (BW 1) confirms its fugitive nature. The technique is sensitive enough to distinguish between the fading rates of highly fugitive dyes within the BW1 to BW3 range, which is a significant advantage for setting precise display and storage conditions for sensitive materials. microfading.com
The molecular structure of this compound, a triphenylmethane dye, features steric hindrance around the central carbon atom due to the presence of methyl groups. This structural strain can weaken the bonds of the central carbon atom, creating conditions for photochemical degradation upon exposure to light. researchgate.net Micro-fading experiments quantify this degradation by recording the change in the visible reflectance spectrum and calculating the total color difference (ΔE*) over the exposure time.
Table 2: Photostability Assessment of this compound via Micro-Fading Spectrometry
| Parameter | Initial Value | Final Value (after 20 min exposure) | Change |
| L * (Lightness) | 50.1 | 55.3 | +5.2 |
| a * (Red/Green) | -25.8 | -22.1 | +3.7 |
| b * (Yellow/Blue) | -45.2 | -15.5 | +29.7 |
| Chroma (C) | 52.0 | 26.9 | -25.1 |
| Total Color Difference (ΔE) | 0 | 30.5 | 30.5 |
This table presents illustrative data based on findings for triphenylmethane dyes like BW1, showing significant color change, particularly in the b (yellow-blue) axis. researchgate.net*
Fourier Transform Infrared (FTIR) Spectroscopy for Investigating Functional Group Changes and Adsorption Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule or on the surface of a material. mdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type (e.g., O-H, N-H, S=O, C=O), providing a "fingerprint" of the sample's chemical composition. mdpi.com
In the context of this compound research, FTIR is crucial for understanding the mechanisms of dye adsorption onto various substrates. By comparing the FTIR spectra of an adsorbent material before and after it has been loaded with the dye, researchers can identify which of the adsorbent's functional groups are involved in the binding process. uctm.edumdpi.com For example, shifts in the peaks corresponding to hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups on an adsorbent suggest their participation in the interaction with the dye molecule's sulfonate (SO₃⁻) or other functional groups. hilarispublisher.comacs.org
FTIR analysis of this compound would reveal characteristic peaks for its key functional groups. After adsorption onto a material, changes in the position or intensity of these peaks, or the appearance of new peaks, can confirm the successful binding of the dye and elucidate the nature of the interaction, whether it be electrostatic attraction, hydrogen bonding, or other mechanisms. science.govdergipark.org.tr For instance, the interaction between the sulfonate groups of an acid dye and the amine groups of an adsorbent like chitosan (B1678972) can be clearly observed through spectral changes. acs.org
Table 3: Characteristic FTIR Bands for C.I. Acid Blue Dye and Adsorbent Interactions
| Wavenumber (cm⁻¹) | Functional Group | Interpretation (Before Adsorption) | Interpretation (After Adsorption) |
| ~3400 | O-H, N-H | Hydroxyl/Amine groups on adsorbent surface | Peak shift/broadening indicates involvement in hydrogen bonding with dye |
| ~1640 | C=C | Aromatic ring stretching in dye structure | Peak remains, confirming presence of dye on surface |
| ~1520 | -N=N- | Azo group stretching (in azo dyes) | For triphenylmethane dyes like Acid Blue 104, this peak is absent. Relevant for comparison with other dye classes. dergipark.org.tr |
| ~1370 | S=O | Sulfonate group (SO₃⁻) stretching in acid dye | Peak shift indicates interaction with adsorbent surface sites |
| ~1200 | C-N | Amine stretching in dye structure | Peak shift suggests interaction with adsorbent |
| ~1035 | C-O | C-O stretching in adsorbent (e.g., cellulose, chitosan) | Peak intensity/position change indicates interaction |
This table synthesizes typical FTIR findings from adsorption studies of acid dyes. uctm.eduhilarispublisher.comdergipark.org.tr
Research on Interactions of C.i. Acid Blue 104 with Diverse Substrates and Advanced Materials
Mechanistic Studies of Dye-Substrate Bonding and Affinity in Material Science
The effectiveness of C.I. Acid Blue 104 as a dye is fundamentally dependent on the nature and strength of its interactions with the substrate. These interactions are primarily electrostatic but can also involve other forces, which are influenced by the chemical properties of both the dye and the material it is applied to.
This compound is an acid dye, meaning it is typically applied to protein-based fibers like wool and silk, as well as synthetic polyamides such as nylon. evitachem.commdpi.com The primary mechanism of bonding with these substrates is through ionic interactions. evitachem.commdpi.comresearchgate.net
The dyeing of wool and silk with acid dyes is a well-established process that relies on these electrostatic attractions. worlddyevariety.com The pH of the dye bath is a critical parameter, as it dictates the degree of protonation of the fiber's amino groups and thus the number of available cationic sites for the anionic dye to bind to. evitachem.com
Modifying the surface of a substrate can significantly alter its affinity for this compound, thereby affecting the dye uptake and the kinetics of the interaction. Such modifications can be chemical or physical in nature and are often employed to enhance the dyeing process or to develop materials for dye removal.
For instance, the introduction of cationic groups onto a substrate surface can increase its capacity for adsorbing anionic dyes like this compound. This is due to the enhanced electrostatic attraction between the positively charged modified substrate and the negatively charged dye molecules. researchgate.net Conversely, introducing negative charges would lead to repulsion and reduced dye uptake. researchgate.net
The kinetics of dye uptake, which describes the rate at which the dye is adsorbed by the substrate, is also influenced by surface modifications. Changes in the surface area and porosity of the substrate can affect the diffusion of dye molecules to the binding sites. mdpi.com Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to analyze the adsorption process and determine the rate-controlling steps. acs.orgdeswater.comuctm.edu
Engineered materials, such as activated carbons and various clays, are extensively studied for their potential to remove dyes like this compound from aqueous solutions. scispace.comresearchgate.net The effectiveness of these materials as adsorbents is heavily dependent on their surface chemistry and porous structure. mdpi.commdpi.com
Surface Chemistry: The chemical nature of the adsorbent's surface plays a crucial role in the adsorption of this compound. The presence of functional groups on the surface determines the type and strength of interactions with the dye molecules. mdpi.com For anionic dyes like this compound, a positively charged surface is favorable for adsorption due to electrostatic attraction. acs.org Acid activation of materials like kaolinite (B1170537) clay can increase the number of active sites and enhance the adsorption capacity for cationic dyes, but for anionic dyes, the resulting surface charge is a critical factor. mdpi.comscispace.com
Porosity: The porosity of an adsorbent material directly impacts its surface area and the accessibility of binding sites to dye molecules. mdpi.commdpi.com A highly porous material with a large surface area will generally exhibit a higher adsorption capacity. mdpi.com The pore size distribution is also important, as the pores must be large enough to allow the this compound molecules to diffuse into the interior of the adsorbent and access the internal binding sites. mdpi.com
The adsorption capacity of various engineered materials for acid dyes is often evaluated using adsorption isotherms, such as the Langmuir and Freundlich models, which provide insights into the adsorption mechanism and the maximum adsorption capacity. deswater.comscispace.com
Table: Adsorption Capacities of Various Adsorbents for Acid Dyes
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Bagasse pith | C.I. Acid Blue 25 | 23.65 | researchgate.net |
| Delonix regia seed pods | C.I. Acid Blue 15 | 129.87 | deswater.com |
| Treated-DD3 Kaolinite | Methylene Blue | 64.58 | mdpi.com |
| Raw Kaolinite | Methylene Blue | 44.48 | mdpi.com |
Influence of Substrate Modification on this compound Uptake and Interaction Kinetics
Controlled Dye Release and Encapsulation Research Relevant to this compound
Beyond traditional dyeing applications, research into the controlled release and encapsulation of dyes like this compound is an emerging field with potential applications in advanced textiles, smart materials, and targeted delivery systems.
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. This technique can be used to control the release of dyes, offering a more uniform and efficient dyeing process. aut.ac.nz Liposomes, which are vesicles composed of a lipid bilayer, are one type of structure used for microencapsulation.
Research has explored the microencapsulation of acid dyes in liposomes made from lecithin (B1663433). core.ac.uk In this process, an aqueous solution containing the dye and other dyeing auxiliaries is emulsified with a solution of lecithin in an organic solvent. core.ac.uk After sonication and removal of the organic solvent, a suspension of dye-containing liposomes is formed. core.ac.uk These liposomes can then be used in a dyebath, where the dye is gradually released, leading to a more controlled and level dyeing process. core.ac.uk This method can improve the exhaustion of the dye and reduce the environmental impact of the dyeing process.
Surfactants and other auxiliary agents play a crucial role in the dyeing process with this compound. They can act as dispersing agents, wetting agents, and leveling agents, influencing the interaction between the dye and the substrate. researchgate.net
In the context of dyeing, surfactants can help to disperse the dye molecules evenly in the dyebath, preventing aggregation and ensuring a uniform application to the material. researchgate.net They can also modify the surface tension of the dye solution, which can affect the wetting of the substrate and the penetration of the dye into the fibers. The interaction between dyes and surfactants can be complex, involving the formation of dye-surfactant complexes that can alter the dyeing behavior. researchgate.net
Auxiliary agents, such as salts and acids, are also essential in the dyeing process. core.ac.uk As previously mentioned, acids are used to adjust the pH of the dyebath to promote ionic bonding between the dye and the fiber. mdpi.com Salts can be used to control the rate of dye uptake and improve the levelness of the dyeing. researchgate.net The choice and concentration of these agents are critical for achieving the desired color and fastness properties.
Photochemical and Photophysical Research Aspects of C.i. Acid Blue 104
Photodegradation Mechanisms and Pathways (non-catalytic)
The photodegradation of dyes involves the alteration of the chemical structure upon absorption of light, leading to a loss of color. For most colorants, oxidation is the primary mechanism of breakdown. sdc.org.uk However, under certain conditions, such as on protein-based substrates like wool or in anaerobic environments with a hydrogen donor, reductive degradation pathways can be favored. sdc.org.uk
For triarylmethane dyes like C.I. Acid Blue 104, the central carbon atom and the conjugated system of the aromatic rings constitute the chromophore responsible for its color. The degradation process typically initiates with the absorption of photons, which excites the dye molecule to a higher energy state. This excited molecule can then undergo various reactions.
While specific, detailed non-catalytic degradation pathways for this compound are not extensively documented in readily available literature, general mechanisms for triarylmethane dyes suggest that the process can involve:
N-de-alkylation: The ethyl and benzyl (B1604629) groups attached to the nitrogen atoms are susceptible to cleavage.
Hydroxylation: The introduction of hydroxyl radicals to the aromatic rings can occur.
Cleavage of the Chromophore: The breakdown of the conjugated system, often starting at the bonds connecting the central carbon to the phenyl rings, leads to the formation of smaller, colorless aromatic compounds such as substituted benzaldehydes and benzoic acids.
The fading mechanism is complex and a single reaction order cannot typically be assigned. sdc.org.uk The degradation rate can be influenced by the aggregation of dye molecules on a substrate; smaller dye particles may fade first, following first-order kinetics, while larger, less susceptible particles show a reaction rate that tends towards zero-order in later stages. sdc.org.uk
Investigations into Photostability and Lightfastness in Various Material Systems
This compound is well-known for its very low photostability, making it a benchmark for poor lightfastness. It is officially used as the lightfastness standard "Blue Wool 1" or "LFS 1" in the ISO 105-B series, representing the lowest end of the 1-8 scale. si.edusdc.org.uk This means it is highly sensitive to light and fades rapidly upon exposure. si.edu
The lightfastness of a dye is not an intrinsic property but depends heavily on the substrate it is applied to, the concentration of the dye, and the environmental conditions (e.g., humidity, atmosphere). sdc.org.ukangelfire.com this compound is used on various materials, and its performance can vary.
Table 1: Lightfastness Ratings of this compound
| Standard/Scale | Rating | Interpretation |
|---|---|---|
| ISO Blue Wool Scale | 1 | Very Low Lightfastness |
Research has been conducted using accelerated light fading testers, such as those employing xenon arc light sources, to measure the sensitivity of materials dyed with this compound. sdc.org.uksi.edu These tests confirm its fugitive nature. For instance, studies on silk dyed with certain natural dyes have used Blue Wool 1 (this compound) as a reference to quantify fading rates due to its high light sensitivity. si.edu The presence of the dye on a polymer substrate like nylon 66 can influence the photoreactions and the stability of the polymer itself. angelfire.com
Influence of Molecular Conformation and Substituents on Photoreactivity
The photoreactivity of a dye is intrinsically linked to its molecular structure. sdc.org.uk The structure of the chromophore is the most significant factor affecting light stability, but various substituent groups can have beneficial or detrimental effects. sdc.org.uk
This compound is a triarylmethane dye with the following key structural features:
A central sp2-hybridized carbon atom.
Three attached aromatic rings.
Substituents on the rings, including diethylamino groups, ethyl groups, methyl groups, and sulfonic acid groups.
Table 2: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₃H₄₈N₃NaO₆S₂ | worlddyevariety.com |
| Molecular Weight | 789.98 g/mol | worlddyevariety.com |
The substituents play a crucial role. The electron-donating diethylamino groups are essential parts of the chromophore, intensifying the color. The sulfonic acid groups (-SO₃H) are auxochromes that impart water solubility, making it suitable for an acid dye, and facilitate ionic bonding with amine groups in protein fibers like wool and silk. evitachem.com
Computational and Theoretical Studies on C.i. Acid Blue 104
Molecular Dynamics Simulations of C.I. Acid Blue 104 Interactions with Biological and Material Interfaces
Molecular dynamics (MD) simulations offer a powerful lens through which the interactions of this compound with various interfaces can be understood at an atomic level. These simulations model the movement of atoms and molecules over time, governed by a set of mathematical functions known as a force field. acs.org This computational technique can provide insights into the adsorption, diffusion, and binding mechanisms of the dye on surfaces such as textile fibers, membranes, and biological macromolecules. nih.govresearchgate.net
The application of MD simulations to study dye interactions is a growing field. For instance, simulations can elucidate the behavior of pollutants like dyes with different adsorbents, membranes, or catalysts, which is crucial for optimizing wastewater treatment processes. researchgate.net By simulating the dye molecule in an aqueous environment and its subsequent interaction with a material surface, researchers can calculate key thermodynamic properties like the free energy of binding, which indicates the spontaneity and strength of the adsorption process. mdpi.com
Furthermore, MD simulations can be used to study the transport of this compound through membranes. This is particularly relevant for understanding its environmental fate and for the design of effective membrane-based separation technologies for dye removal from industrial effluents. The simulations can provide a detailed picture of the dye's conformational changes as it permeates the membrane and the energetic barriers it encounters. nih.gov
The stability of the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time. Reaching an equilibrium state, where the RMSD values fluctuate around a stable average, is crucial for the reliability of the simulation results. mdpi.com Another important parameter that can be derived from MD simulations is the root-mean-square fluctuation (RMSF), which provides information about the flexibility of different parts of a molecule or complex. mdpi.com
| Parameter | Description | Relevance to this compound Studies |
|---|---|---|
| Force Field | A set of empirical potential energy functions that describe the interactions between atoms in the system. acs.org | Determines the accuracy of the simulated interactions between the dye and the interface. |
| Binding Free Energy | The change in Gibbs free energy upon the binding of a ligand (dye) to a receptor (interface). mdpi.com | Quantifies the affinity of this compound for different materials. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. mdpi.com | Assesses the stability and convergence of the simulation of the dye-interface complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of a particle's position from a reference position over time. mdpi.com | Identifies flexible regions of the this compound molecule and the interface upon interaction. |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.netrsc.org These calculations solve the Schrödinger equation for a given molecule to determine its electronic energy and wave function, from which a wide range of molecular properties can be derived. acs.org
The optimized molecular geometry of this compound can be determined using methods like Hartree-Fock (HF) and DFT with various basis sets. researchgate.netnih.gov These calculations provide information on bond lengths, bond angles, and dihedral angles. For example, in a study on a related dye, Acid Blue 113, the average C-C and C-H bond lengths were calculated to be in the range of 1.38–1.46 Å and 1.07–1.08 Å, respectively. nih.gov
A key aspect of understanding the reactivity of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. nih.gov For instance, a study on Acid Blue 113 showed it had a HOMO value of -5.227 eV, indicating a nucleophilic character. nih.gov
Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure, revealing information about intermolecular and intramolecular interactions that contribute to the stability of the molecule. nih.gov Additionally, Mulliken charge distribution and Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov
Quantum chemical calculations are also used to predict and interpret vibrational spectra (FT-IR and FT-Raman). researchgate.netnih.gov By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the vibrational modes to specific functional groups within the molecule can be achieved. nih.gov
| Property | Computational Method | Significance for this compound |
|---|---|---|
| Optimized Geometry | DFT, Hartree-Fock researchgate.netnih.gov | Provides bond lengths, bond angles, and overall 3D structure. |
| HOMO-LUMO Energies | DFT, Hartree-Fock nih.gov | Indicates electronic transition properties and chemical reactivity. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis nih.gov | Reveals stabilizing intramolecular and intermolecular interactions. |
| Vibrational Frequencies | DFT, Hartree-Fock researchgate.netnih.gov | Aids in the interpretation of experimental FT-IR and FT-Raman spectra. |
Theoretical Modeling of this compound Degradation Pathways and Intermediate Species Formation
Theoretical modeling plays a crucial role in understanding the degradation of dyes like this compound, particularly in advanced oxidation processes (AOPs). nih.gov These models can predict the most likely degradation pathways and identify the transient intermediate species formed during the process, which can be difficult to detect experimentally. scielo.br
Quantum chemical calculations can be used to predict the reactivity of the dye towards different oxidizing agents, such as hydroxyl radicals (•OH), ozone (O₃), and sulfate (B86663) radicals (SO₄•⁻). nih.gov By comparing the HOMO-LUMO energy gaps between the dye and the oxidant, the feasibility of a reaction can be assessed. A smaller energy gap generally indicates a higher reactivity. nih.gov For example, a study on Acid Blue 113 predicted that it would be more readily degraded by ozone and hydroxyl radicals compared to sulfate radicals and hydrogen peroxide due to lower HOMO-LUMO energy gaps. nih.gov
The degradation process often involves the attack of these reactive species on specific sites of the dye molecule. Theoretical models can help identify these susceptible sites by analyzing the electron density distribution and the molecular electrostatic potential. nih.gov For azo dyes, the azo linkage (-N=N-) is often a primary target for oxidative attack. nih.gov
Kinetic modeling can be used to describe the rate of degradation under different experimental conditions. inderscienceonline.com For instance, the degradation of dyes in AOPs often follows pseudo-first-order kinetics. mdpi.com Theoretical models can help to elucidate the reaction mechanisms that underpin these observed kinetics.
The identification of intermediate degradation products is another important application of theoretical modeling. By proposing plausible reaction pathways, the structures of potential intermediates can be hypothesized. Quantum mechanics calculations can then be used to predict the spectroscopic properties of these proposed intermediates, which can be compared with experimental data (e.g., from mass spectrometry or chromatography) to confirm their identity. scielo.br In a study on the degradation of a thiazolylhydrazone derivative, quantum mechanics calculations were used to assist in the structural elucidation of the degradation products formed under various stress conditions. scielo.br
| Modeling Technique | Information Provided | Application to this compound Degradation |
|---|---|---|
| Quantum Chemical Calculations (e.g., DFT) | Reactivity indices (HOMO-LUMO gap), reaction barriers, structures of intermediates. nih.gov | Predicting reactivity with oxidants and identifying degradation products. |
| Kinetic Modeling | Rate constants, reaction order, and dependence on experimental parameters. inderscienceonline.commdpi.com | Describing the speed of this compound degradation under various conditions. |
| Master Equation Calculations | Simulation of reactions under specific conditions (e.g., atmospheric). acs.org | Modeling the degradation of this compound in complex environments. |
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions for C.I. Acid Blue 104
This compound, a synthetic organic compound, is chemically classified as a triarylmethane dye. worlddyevariety.comproductingredients.comtiiips.com Its molecular structure is responsible for its characteristic bright blue color. worlddyevariety.comontosight.ai Research has established its primary role as a coloring agent in various industries. The most prominent application is in the textile industry for dyeing protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon, where it is valued for good levelness, discharge performance, and fastness properties. worlddyevariety.comontosight.aipigment-dye.comscolorant.com Its utility also extends to the coloring of leather and paper products. worlddyevariety.comontosight.ai Some sources also note its use in biological staining, indicating its affinity for cellular components. ontosight.aichemicalbook.com
The synthesis of this compound has been detailed in the literature. The primary manufacturing method involves the condensation of two key precursors: 4-(Diethylamino)benzaldehyde and 3-((Ethyl(m-tolyl)amino)methyl)benzenesulfonic acid. worlddyevariety.com A more specific patented method describes the reaction of N-benzyl-N-ethyl-toluidinesulfonic acid with p-diethylaminobenzaldehyde to create an intermediate leuco form of the dye. google.com This leuco compound is then oxidized, typically using an oxidizing agent like sodium dichromate in a buffered acidic solution, to yield the final dye product. google.comevitachem.com This process can achieve high yields, reportedly up to 98%. evitachem.com
Analytical methods have been developed for the detection and identification of this compound, particularly in complex matrices. Techniques such as liquid chromatography coupled with diode-array detection and high-resolution mass spectrometry (LC-DAD-Orbitrap MS) have proven effective in identifying the dye, for instance, in the analysis of writing inks. researchgate.netresearchgate.net
Physically, this compound is a blue powder that is soluble in water, a key property for its application in aqueous dyeing processes. worlddyevariety.comevitachem.com Its chemical properties, such as its interaction with fibers, are based on the formation of ionic bonds between the dye's sulfonic acid groups and the amine groups present in proteinaceous and polyamide materials. evitachem.com
Interactive Data Table: Summary of Key Research Findings for this compound
| Attribute | Key Finding | Citation(s) |
| Chemical Class | Triarylmethane Dye | worlddyevariety.comproductingredients.comtiiips.com |
| Appearance | Blue powder | worlddyevariety.comevitachem.com |
| Solubility | Soluble in water | worlddyevariety.comontosight.aievitachem.com |
| Primary Synthesis | Condensation of an aldehyde and a sulfonated amine, followed by oxidation. | worlddyevariety.comgoogle.comevitachem.com |
| Primary Applications | Dyeing of wool, silk, nylon, leather, and paper. | worlddyevariety.comontosight.aipigment-dye.comscolorant.com |
| Other Applications | Biological staining, ingredient in writing inks. | ontosight.aichemicalbook.comresearchgate.net |
| Dyeing Mechanism | Forms ionic bonds with amine groups in fibers. | evitachem.com |
| Analytical Detection | Liquid Chromatography-Mass Spectrometry (LC-MS). | researchgate.netresearchgate.net |
Identification of Remaining Research Gaps and Unexplored Avenues
Despite its established use, significant research gaps persist for this compound. A primary area of concern is the inconsistency in its reported chemical identity. Various scientific databases provide conflicting molecular formulas and weights. For example, PubChem lists the molecular formula as C43H49N3NaO6S2+, while other sources have reported it as C43H48N3NaO6S2. worlddyevariety.comnih.gov This fundamental discrepancy hinders accurate stoichiometric calculations, molecular modeling, and toxicological predictions. A definitive structural elucidation using modern analytical techniques like advanced NMR and single-crystal X-ray diffraction is a critical unmet need.
The environmental profile of this compound is another area requiring substantial investigation. While GHS classifications indicate it is very toxic to aquatic life with long-lasting effects, specific data on its environmental fate, degradation pathways, and the nature of its degradation byproducts are scarce. nih.gov Research into its biodegradability under different environmental conditions (e.g., aerobic and anaerobic) and its potential for bioaccumulation is largely unexplored.
Furthermore, the toxicological data available are limited. The GHS classification of being "suspected of causing genetic defects" is based on aggregated notifications rather than comprehensive experimental studies. nih.gov In-depth research into its genotoxicity, carcinogenicity, and other long-term health effects is a significant gap that needs to be addressed to fully understand its risk profile.
Finally, the full potential for interdisciplinary applications of this compound remains untapped. Its use as a biological stain is mentioned generically, but detailed studies exploring its specificity and utility in advanced cytological or histological applications are lacking. ontosight.ai Similarly, opportunities to explore its properties for novel applications in materials science, such as in sensors or functional coatings, have not been systematically investigated.
Prognosis for Future Research Trajectories and Interdisciplinary Applications of this compound Studies
Future research on this compound is poised to move in several key directions. A foundational trajectory will be the definitive characterization of its molecular structure to resolve the current ambiguities. This will provide the necessary groundwork for more reliable and reproducible research across all fields.
A major focus of future studies will likely be on its environmental impact. This includes detailed investigations into its ecotoxicology, photodegradation, and microbial degradation pathways. A crucial avenue of research will be the development of advanced oxidation processes and other remediation technologies specifically tailored for removing this compound from textile effluents and industrial wastewater. This aligns with the broader push towards sustainability in the chemical industry. Concurrently, research into "green" synthesis routes that avoid hazardous reagents like chromium-based oxidizing agents could provide more environmentally benign production methods. worlddyevariety.comgoogle.comevitachem.com
The potential for novel interdisciplinary applications represents a significant growth area for this compound research. Its strong light absorption and chemical structure could be exploited in the development of new technologies. For example, its interaction with various proteins and biomolecules could be systematically studied to develop specific probes for bio-imaging or diagnostic assays. Beyond biology, its chromophoric properties could be investigated for use in chemo-sensors, where a change in color or fluorescence upon binding to a target analyte could be used for detection. Further research could also explore its incorporation into polymer matrices to create functional materials with specific optical properties.
Finally, the use of computational modeling and in-silico studies will likely become more prevalent. These approaches can be used to predict the dye's environmental behavior, toxicological profile, and interactions with various substrates, thereby guiding and streamlining future experimental research efforts.
Q & A
Q. Methodological Answer :
- Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to separate and quantify the dye. Compare retention times and spectral data against certified standards (e.g., Chinese National Standard GB/T for solvent dyes) .
- Spectroscopic Characterization : Employ UV-Vis spectroscopy to confirm λmax values (typical for anthraquinone dyes: 500–650 nm). Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like sulfonic acid or amino substituents .
- Purity Assessment : Quantify impurities via mass spectrometry (MS) and elemental analysis. Refer to standardized quality parameters (e.g., solvent content ≤0.5%, ash content ≤1.0%) .
Basic: What synthetic protocols are established for anthraquinone-based acid dyes like this compound, and how do reaction conditions influence yield?
Q. Methodological Answer :
- Synthesis Route : Anthraquinone dyes are typically synthesized via condensation reactions. For example, C.I. Acid Blue 9 is produced by reacting 2-formylbenzenesulfonic acid with N-ethyl-N-(3'-sulfophenyl)aniline under acidic conditions .
- Critical Parameters :
- Temperature : Elevated temperatures (85–100°C) accelerate reaction rates but may degrade thermally sensitive intermediates.
- pH Control : Maintain acidic conditions (pH 2–4) to protonate amino groups, ensuring proper electrophilic substitution .
- Stoichiometry : Optimize reactant molar ratios to minimize byproducts. Excess sulfonating agents improve solubility but require post-synthesis purification .
Advanced: How can kinetic modeling elucidate the formation mechanism of anthraquinone dyes such as this compound?
Q. Methodological Answer :
- Rate Law Determination : Conduct time-resolved experiments at varying temperatures (e.g., 85–100°C) and reactant concentrations. For C.I. Acid Blue 9, pseudo-second-order kinetics were observed, with rate constants (k) increasing with temperature .
- Activation Energy Calculation : Use the Arrhenius equation (ln k vs. 1/T) to determine Ea. For example, C.I. Acid Blue 9 exhibited Ea ≈ 45 kJ/mol, indicating a thermally activated process .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate experimental rate laws.
Advanced: How should researchers resolve contradictions in reported adsorption properties of anthraquinone dyes?
Q. Methodological Answer :
- Controlled Replication : Reproduce adsorption studies (e.g., on cellulose or synthetic fibers) using standardized dye concentrations, pH, and temperature. Document solvent purity and substrate pretreatment .
- Data Normalization : Account for variables like ionic strength and competing ions, which alter adsorption isotherms. Use Langmuir/Freundlich models to compare datasets .
- Cross-Validation : Combine primary adsorption data with secondary literature to identify outliers. For example, discrepancies in partition coefficients may arise from unaccounted solvent interactions .
Advanced: What strategies improve the photostability of anthraquinone dyes like this compound under environmental stressors?
Q. Methodological Answer :
- Accelerated Aging Tests : Expose dye samples to UV radiation (e.g., 310–400 nm) and monitor degradation via HPLC-MS. Anthraquinone dyes generally exhibit high photostability due to extended conjugation, but sulfonic acid groups may sensitize oxidation .
- Additive Screening : Evaluate antioxidants (e.g., hindered amine light stabilizers) or UV absorbers to mitigate radical-mediated degradation.
- Environmental Simulation : Test dye stability under variable humidity and pH (3–9) to mimic real-world conditions. Acidic environments often enhance stability by protonating reactive sites .
Advanced: How can researchers design experiments to compare the catalytic efficiency of novel catalysts in this compound synthesis?
Q. Methodological Answer :
- Catalyst Screening : Use a combinatorial approach to test transition-metal catalysts (e.g., Fe, Cu) or enzymes. Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
- Turnover Frequency (TOF) Calculation : Normalize reaction rates by catalyst loading. For heterogeneous catalysts, conduct leaching tests to distinguish homogeneous vs. heterogeneous pathways .
- Green Chemistry Metrics : Compare atom economy, E-factor, and energy consumption across catalytic systems to prioritize sustainable options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
